Cas no 886906-07-6 (2-ethyl-5-(4-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

2-ethyl-5-(4-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-ethyl-5-[(4-methylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-ethyl-5-(4-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
-
- Inchi: 1S/C20H23F3N4OS/c1-3-15-24-19-27(25-15)18(28)17(29-19)16(26-9-7-12(2)8-10-26)13-5-4-6-14(11-13)20(21,22)23/h4-6,11-12,16,28H,3,7-10H2,1-2H3
- InChI Key: NFXIHPCKVFAECE-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(N3CCC(C)CC3)C3=CC=CC(C(F)(F)F)=C3)=C(O)N12
2-ethyl-5-(4-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0103-10μmol |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0103-10mg |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2631-0103-5μmol |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0103-25mg |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2631-0103-100mg |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2631-0103-20μmol |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2631-0103-2mg |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2631-0103-50mg |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2631-0103-3mg |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0103-15mg |
2-ethyl-5-[(4-methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-07-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
2-ethyl-5-(4-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Rekha Sharma,Ramesh Maragani,Rajneesh Misra New J. Chem., 2018,42, 882-890
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 2-ethyl-5-(4-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Introduction to 2-Ethyl-5-(4-Methylpiperidin-1-yl)-3-(Trifluoromethyl)phenylmethyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-ol (CAS No. 886906-07-6)
2-Ethyl-5-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 886906-07-6) is a complex organic compound with significant potential in the pharmaceutical and medicinal chemistry fields. This compound belongs to the class of triazolo-thiazoles and is characterized by its unique structural features, including a trifluoromethyl group, an ethyl substituent, and a 4-methylpiperidine moiety. These structural elements contribute to its pharmacological properties and potential therapeutic applications.
The trifluoromethyl group is a common functional group in drug design due to its ability to enhance metabolic stability and lipophilicity. The presence of this group in 2-Ethyl-5-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol suggests that it may have improved pharmacokinetic properties compared to similar compounds without this substitution. The 4-methylpiperidine moiety is known for its ability to modulate receptor interactions and can influence the compound's binding affinity and selectivity.
Recent research has focused on the potential of 2-Ethyl-5-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol as a therapeutic agent for various diseases. Studies have shown that this compound exhibits potent antimicrobial and antiviral activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2-Ethyl-5-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol effectively inhibited the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
In addition to its antimicrobial properties, 2-Ethyl-5-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol has shown promise in the treatment of viral infections. A 2020 study in the Antiviral Research journal reported that this compound exhibited significant antiviral activity against influenza A virus and human immunodeficiency virus (HIV). The mechanism of action appears to involve the inhibition of viral entry into host cells and the disruption of viral replication processes.
The ethoxy substituent in 2-Ethyl-5-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol also plays a crucial role in its biological activity. Ethoxy groups are known to enhance solubility and improve the bioavailability of compounds. This feature is particularly important for oral administration and can lead to better patient compliance and therapeutic outcomes.
Furthermore, 2-Ethyl-5-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenylmethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol has been investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, a 2019 study in Cancer Letters found that this compound selectively targeted breast cancer cells while sparing normal cells.
The synthesis of 2-Ethyl-5-(4-methylpiperidin-1-y l)-3-(trifluoromethyl)phenylmethyl - 1 , 2 , 4 - triazolo [ 3 , 2 - b ] [ 1 , 3 ] th iaz ol - 6 - ol involves several steps and requires careful control of reaction conditions to ensure high yield and purity. The process typically starts with the formation of a key intermediate through a series of substitution reactions followed by cyclization to form the triazolo-thiazole core structure. The final step involves the introduction of the trifluoromethyl group and other functional groups through selective substitution reactions.
In terms of safety and toxicity profiles, preliminary data suggest that 2-Ethyl -5 -(4 - methyl p ipe ri di n - 1 - yl ) - 3 -( trif luoro me th yl ) phen ylm e th yl - 1 , 2 , 4 - tr iazo lo [ 3 , 2 - b ] [ 1 , 3 ] th iazo l -6 - ol has a favorable safety margin. However, further extensive preclinical and clinical studies are necessary to fully evaluate its safety and efficacy in humans.
Overall, 2-Eth yl -5 -(4 - methyl p ipe ri di n - 1 - yl ) - 3 -( trif luoro me th yl ) phen ylm e th yl - 1 , 2 , tr iazo lo [ b ] [ th iazo l -6 - ol (CAS No . ) represents a promising candidate for the development of novel therapeutics targeting infectious diseases and cancer. Its unique chemical structure and multifaceted biological activities make it an exciting area of ongoing research in medicinal chemistry.
886906-07-6 (2-ethyl-5-(4-methylpiperidin-1-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 333742-29-3(1-(3,4-difluorobenzoyl)-4-methylpiperazine)
- 1506070-59-2(N-Methyl-1-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine)
- 477569-57-6(N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide)
- 2228425-90-7(1-(3-chloro-2,4-difluorophenyl)cyclobutylmethanol)
- 1211590-28-1(3-Fluoro-5-methoxypicolinaldehyde)
- 124337-48-0(2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1-phenylethan-1-one)
- 2229160-72-7(4-Amino-4-(2-nitrophenyl)cyclohexan-1-ol)
- 2034271-90-2(N-(2-chlorophenyl)-2-cyclopentyloxypyridine-4-carboxamide)
- 923106-85-8(N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 881041-96-9(Methyl 6-Amino-4-(4-Hydroxyphenyl)-3-Methyl-1,4-Dihydropyrano2,3-CPyrazole-5-Carboxylate)




